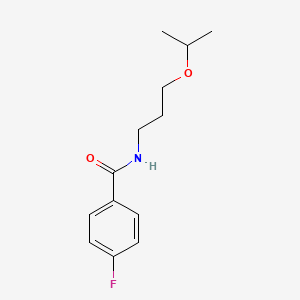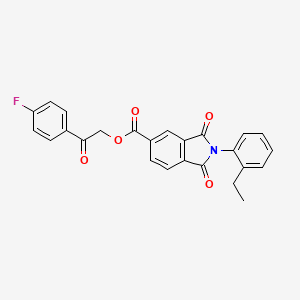![molecular formula C14H15N3OS B4628615 2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4628615.png)
2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiadiazolo[2,3-b]quinazolin-6-(7H)-one derivatives, which are structurally similar to the compound of interest, can be efficiently conducted via a green, multicomponent one-pot procedure. This process involves the condensation of 2-amino-5-phenyl 1,3,4-thiadiazole, dimedone, and tetrabutyl ammonium hydrogen sulfate in a water-ethanol mixture at 60°C, leading to the formation of compounds with significant atom economy and the creation of multiple bonds in a single operation. This method highlights the simplicity, scalability, and environmental benefits of the synthetic route (Khansole et al., 2019).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties and reactivity of compounds. For thiadiazoloquinazolin derivatives, spectroscopic methods such as IR, H1NMR, and Mass spectrometry play a vital role in characterizing these compounds. The analysis reveals insights into the molecular framework and functional groups present, which are essential for predicting the compound's behavior in chemical reactions and its interaction with biological targets (Kakoty et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of thiadiazolo[2,3-b]quinazolin-5-one derivatives is influenced by their molecular structure. These compounds can undergo various reactions, including condensation with different aldehydes and cyclization reactions, to yield products with potential biological activities. The presence of reactive functional groups such as amino and thioether facilitates these transformations, leading to a wide array of derivatives with diverse properties (Yadav et al., 2013).
Physical Properties Analysis
The physical properties of thiadiazolo[2,3-b]quinazolin-5-one derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and the nature of its substituents. The analysis of these properties is essential for the formulation of compounds for specific applications, including pharmaceuticals (Gakhar et al., 1982).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, define the utility of thiadiazolo[2,3-b]quinazolin-5-one derivatives in chemical syntheses and biological applications. The elucidation of these properties is critical for the development of new compounds with enhanced efficacy and reduced toxicity for potential use in medicinal chemistry (Mohammed et al., 2020).
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
Derivatives of [1, 3, 4]-thiadiazolo [2, 3-b] quinazolin-5(4H)-ones, including those with aliphatic chains similar to 2-pentyl, have been synthesized and evaluated for their anti-inflammatory properties. Both in vitro and in vivo analyses were conducted to assess their effectiveness as potential anti-inflammatory agents (Thorat, Shivkumar, Rao, & MohankumarK, 2021).
Anticancer Activity
Research into thiadiazol substituted quinazolin-4-(3H)-ones has revealed significant anticancer properties. Novel compounds synthesized in this category were tested in vitro for their efficacy against HeLa (Human cervical cancer cell) cells. Some compounds demonstrated comparable activity to cisplatin, a known chemotherapy drug, highlighting their potential in cancer treatment (Joseph et al., 2010).
Antimicrobial and Analgesic Activities
Novel compounds synthesized from [1,3,4]thiadiazolo-[2,3-b] quinazolin-5-one have been characterized and evaluated for their antimicrobial and analgesic activities. These studies have shown promising results in both spheres, indicating the potential of these derivatives in treating infections and pain management (Shailaja et al., 2013).
Antitumor and Antioxidant Activities
A series of novel substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones, which share a structural resemblance to 2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, have been synthesized and shown to possess potent cytotoxic activities against human cancer cell lines. This highlights their potential as antitumor agents. Additionally, some derivatives have been evaluated for their antioxidant activities, providing a dual approach to combating cancer and oxidative stress (Wu & Zhang, 2016).
Eigenschaften
IUPAC Name |
2-pentyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-2-3-4-9-12-16-17-13(18)10-7-5-6-8-11(10)15-14(17)19-12/h5-8H,2-4,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBGDPYQSCLDLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN2C(=O)C3=CC=CC=C3N=C2S1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pentyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-cyano-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4628535.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-nitrophenyl)cyclopentanecarboxamide](/img/structure/B4628549.png)
![2-[(5-chloro-2-ethoxy-3-methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B4628550.png)
![2-[(3-allyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B4628558.png)
![N-cyclooctyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4628566.png)
![2-(2-chlorophenyl)-N-[3-(2,4-dichlorophenyl)-2-propen-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B4628571.png)
![1-[(dimethylamino)sulfonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-piperidinecarboxamide](/img/structure/B4628577.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628585.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2,2-dimethylpropanamide](/img/structure/B4628627.png)
![2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4628632.png)

![2-{2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4628642.png)